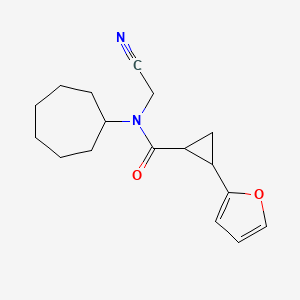
N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyclopropane ring, a furan ring, and a cyanomethyl group, makes it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method involves the reaction of a suitable cyclopropane precursor with a furan derivative under controlled conditions. The cyanomethyl group can be introduced through a nucleophilic substitution reaction, using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Primary amines and other reduced forms of the compound.
Substitution: Compounds with different substituents replacing the cyanomethyl group.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyanomethyl)-2-(pyridin-3-yl)cyclopropane-1-carboxamide
- N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide
- N-(cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide
Uniqueness
N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, a furan ring, and a cyanomethyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-9-10-19(13-6-3-1-2-4-7-13)17(20)15-12-14(15)16-8-5-11-21-16/h5,8,11,13-15H,1-4,6-7,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMJCWLGBDJNJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N(CC#N)C(=O)C2CC2C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














